molecular formula C14H12N4OS B2875957 N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1235134-21-0

N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2875957
CAS No.: 1235134-21-0
M. Wt: 284.34
InChI Key: AKLQVYVJHNSJOY-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a thiazole-based compound featuring a carboxamide group at position 4 of the thiazole ring. The molecule is substituted at position 2 with a 1H-pyrrol-1-yl group (a five-membered aromatic ring with one nitrogen atom) and at the amide nitrogen with a pyridin-4-ylmethyl moiety. This structure combines aromatic heterocycles (thiazole, pyridine, pyrrole) that confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or agrochemicals. Its synthesis likely involves coupling a thiazole-4-carboxylic acid derivative with a pyridin-4-ylmethylamine, analogous to methods described for related thiazole carboxamides .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13(16-9-11-3-5-15-6-4-11)12-10-20-14(17-12)18-7-1-2-8-18/h1-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLQVYVJHNSJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide with structurally analogous thiazole carboxamides, focusing on substitutions, synthesis, and functional implications.

Structural Analogues in Agrochemical Research ()

Compounds such as 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (7d) and 7e–7j share the thiazole-4-carboxamide core but differ in substitutions:

  • Position 2 of thiazole: Pyrazole (in 7d–7j) vs. pyrrole (target compound). This substitution may alter binding affinity in biological targets (e.g., insecticidal activity in ).
  • Amide substituents : Halogenated aryl or alkyl groups (e.g., trifluoroethyl in 7d) vs. pyridin-4-ylmethyl. The pyridine group in the target compound enhances solubility in polar solvents and may improve bioavailability compared to halogenated analogues.
Property Target Compound Compound 7d ()
Position 2 substituent 1H-pyrrol-1-yl 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl
Amide substituent Pyridin-4-ylmethyl 2,2,2-Trifluoroethyl
Molecular Weight ~330–340 g/mol (calculated) 465.94 g/mol
Key Applications Not explicitly reported Insecticidal leads

Amino Acid-Derived Thiazole Analogues ()

Compounds 50–53 and 32–36 feature thiazole-4-carboxamide scaffolds with bulky, functionalized substituents:

  • Compound 50 : Cyclohexylmethyl and trimethoxybenzamido groups. The cyclohexyl group enhances lipophilicity, while trimethoxybenzamido may facilitate π-π stacking in receptor binding.
  • Compound 36 : Cyclopropyl substituent, which introduces steric hindrance and metabolic stability.

However, it lacks the trimethoxybenzamido moiety seen in , which is critical for specific peptidomimetic interactions .

Pharmacologically Active Thiazoles ()

  • Acotiamide Hydrochloride (): A thiazolecarboxamide with a bis(isopropyl)aminoethyl group and hydroxy-dimethoxybenzoyl substituent. Approved for functional dyspepsia, its polar substituents enhance solubility and gastrointestinal targeting.
  • Motesanib (): A pyridine carboxamide with indole and pyridylmethylamino groups.

Key Research Findings and Implications

Synthetic Feasibility : The target compound can likely be synthesized via coupling reactions similar to (Method A/B, yields 5–96%). The pyrrole substituent may require protection/deprotection steps to avoid side reactions.

Bioactivity Potential: Pyrazole-substituted analogues () exhibit insecticidal activity due to halogenated aryl groups. The target compound’s pyrrole may confer distinct binding modes in biological systems. The pyridin-4-ylmethyl group could mimic nicotinamide scaffolds, suggesting kinase or receptor antagonism (e.g., Motesanib’s antiangiogenic effects).

Physicochemical Properties :

  • LogP : Estimated ~2.5 (pyridine enhances polarity vs. halogenated analogues in ).
  • Solubility : Lower than Acotiamide (due to fewer polar groups) but higher than cyclohexyl derivatives ().

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